molecular formula C18H19NO2 B11843727 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11843727
M. Wt: 281.3 g/mol
InChI Key: DNYIVJQAVUUPCZ-YBEGLDIGSA-N
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Description

1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzylidene moiety .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
  • 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Comparison: 1-Benzylidene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the benzylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The benzylidene moiety enhances its potential as an enzyme inhibitor and its ability to interact with biological targets .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(1Z)-1-benzylidene-6,7-dimethoxy-3,4-dihydro-2H-isoquinoline

InChI

InChI=1S/C18H19NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,10-12,19H,8-9H2,1-2H3/b16-10-

InChI Key

DNYIVJQAVUUPCZ-YBEGLDIGSA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)CCN/C2=C\C3=CC=CC=C3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=CC3=CC=CC=C3)OC

Origin of Product

United States

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